N'-[(1E)-(dimethylamino)methylidene]benzohydrazide
Description
N'-[(1E)-(Dimethylamino)methylidene]benzohydrazide is a hydrazone derivative featuring a benzohydrazide backbone substituted with a dimethylamino group at the methylidene position. Its E-configuration ensures planar geometry, facilitating conjugation between the hydrazone (–NH–N=CH–) moiety and the aromatic ring.
Properties
IUPAC Name |
N-[(E)-dimethylaminomethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)8-11-12-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGIKDRUYNWIW-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-(dimethylamino)methylidene]benzohydrazide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N'-[(1E)-(dimethylamino)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amide forms.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'-[(1E)-(dimethylamino)methylidene]benzohydrazide exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress-related diseases. Studies employing the DPPH radical scavenging method have shown that this compound can effectively neutralize free radicals, suggesting potential applications in health supplements or pharmaceuticals aimed at reducing oxidative damage .
Anti-inflammatory and Anticancer Activities
Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. It has been explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Industrial Applications
This compound is also being considered for various industrial applications:
- Polymer Production : The compound serves as an intermediate in the synthesis of polymers and resins, which are vital for manufacturing plastics and coatings.
- Catalysis : Its unique chemical structure allows it to function as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity .
Comparative Analysis of Derivatives
The following table summarizes some derivatives of this compound along with their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-N'-[(1E)-(dimethylamino)methylidene]benzohydrazide | Chlorine substitution on the benzene ring | Enhanced antimicrobial activity due to chlorine's electron-withdrawing effect |
| 4-(Dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide | Hydroxynaphthalene moiety | Potentially greater antioxidant activity due to the naphthalene structure |
| 3-(Dimethylamino)-N'-[(E)-(furan-2-yl)methylidene]benzohydrazide | Furan substitution | Offers distinct electronic properties that may affect reactivity and biological activity |
Mechanism of Action
The mechanism of action of N'-[(1E)-(dimethylamino)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, similar compounds like N,N-diethyl-meta-toluamide (DEET) have been shown to inhibit acetylcholinesterase and block ion channels, leading to neuroexcitation and toxicity in insects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Crystallography
Table 1: Key Structural Differences Among Analogues
Key Observations :
Key Observations :
Key Observations :
Computational and Theoretical Insights
A PM3 semi-empirical study compared this compound with its amino-substituted analogue (N'-(4-aminobenzylidene)benzohydrazide) :
- Dimethylamino derivative: Lower energy gap (ΔE = 4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 D).
- Amino derivative: Higher ΔE (5.1 eV), lower η (1.8 eV), and μ (3.9 D). Implications: The dimethylamino group enhances electrophilicity and stability, making it more reactive in biological systems .
Biological Activity
N'-[(1E)-(dimethylamino)methylidene]benzohydrazide, a member of the hydrazone class of compounds, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antitumor, antibacterial, and antioxidant properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethylamino group and a benzohydrazide moiety. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of hydrazone derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in various cancer cell lines, including breast, cervical, and colon cancers. The mechanism often involves the activation of apoptotic pathways through reactive oxygen species (ROS) generation and modulation of key proteins such as p53 and Bcl-2 .
Case Study: Cytotoxicity against Cancer Cell Lines
A comparative analysis of related hydrazone derivatives demonstrated significant cytotoxicity against lung (A549) and colon (HTC-116) cancer cell lines with IC50 values ranging from 6.5 to 18.3 µM . While specific data on this compound is limited, its structural analogs suggest a promising antitumor profile.
Antibacterial Activity
Hydrazones are known for their antibacterial properties. This compound has shown activity against various bacterial strains. For instance, studies on similar benzohydrazides reveal effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Table 1: Antibacterial Efficacy of Benzohydrazides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12.5 µg/ml |
| E. coli | 25 µg/ml | |
| Pseudomonas aeruginosa | 20 µg/ml |
The above table summarizes findings from various studies indicating that similar compounds exhibit significant antibacterial activity .
Antioxidant Activity
Hydrazones, including this compound, have been evaluated for their antioxidant properties . These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is often influenced by their structural features. Modifications in substituents on the benzene ring can significantly alter their potency. For example, the introduction of electron-donating or withdrawing groups can enhance or diminish their biological efficacy .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increase in cytotoxicity |
| Electron-withdrawing groups | Decrease in antibacterial efficacy |
Q & A
Basic: What are the standard synthetic routes for N'-[(1E)-(dimethylamino)methylidene]benzohydrazide?
The compound is typically synthesized via a Schiff base condensation reaction between 4-(dimethylamino)benzohydrazide and a carbonyl-containing reagent (e.g., dimethylformamide dimethyl acetal). The reaction is conducted under reflux in ethanol or methanol, often with catalytic acetic acid to accelerate imine formation. Key steps include:
- Reagent purity control : Ensure anhydrous conditions to prevent hydrolysis of the hydrazide intermediate .
- Reaction monitoring : Use TLC or HPLC to track the disappearance of starting materials.
- Purification : Recrystallization from ethanol or column chromatography yields high-purity product .
Table 1 : Representative Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-(Dimethylamino)benzohydrazide + DMF-DMA | Ethanol | 80°C | 6–8 hrs | 70–85% |
Basic: How is the E-configuration of the methylidene group confirmed experimentally?
The E-configuration is validated via:
- X-ray crystallography : Bond lengths (C=N: ~1.28–1.30 Å) and torsion angles confirm the planar geometry .
- NMR spectroscopy : Coupling constants (e.g., > 12 Hz for trans-vinylic protons) and NOE correlations distinguish E/Z isomers .
- IR spectroscopy : Stretching frequencies for C=N bonds (~1600–1620 cm⁻¹) align with conjugated imine systems .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize antibacterial activity .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain crystal packing .
Example : A study on Cd(II) complexes of similar hydrazides used DFT to correlate ligand distortion with antimicrobial activity .
Advanced: What experimental strategies resolve contradictions in metabolic stability data?
Conflicting results in microsomal metabolism (e.g., oxidative vs. hydrolytic pathways) require:
- Isotopic labeling : Track -labeled hydrazides to distinguish enzymatic oxidation (e.g., N-oxide formation) from hydrolysis .
- pH-controlled assays : Test stability under acidic (simulating stomach) vs. neutral (bloodstream) conditions .
- Enzyme inhibition studies : Use CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .
Advanced: How do substituents on the benzohydrazide core influence antibacterial activity?
- Electron-withdrawing groups (e.g., Br, NO₂): Enhance activity against S. aureus by increasing membrane permeability .
- Hydrogen-bond donors (e.g., –OH, –NH₂): Improve binding to bacterial DNA gyrase via H-bond interactions .
- Steric effects : Bulky substituents (e.g., biphenyl) may reduce activity due to hindered target access .
Table 2 : Structure-Activity Trends (MIC values in µg/mL)
| Substituent | E. coli | S. aureus |
|---|---|---|
| –Br (4-position) | 32 | 16 |
| –OCH₃ (3-position) | 64 | 32 |
| –N(CH₃)₂ (4-position) | 128 | 64 |
Advanced: What crystallographic challenges arise in resolving hydrazide structures, and how are they addressed?
- Disorder in flexible groups : The dimethylamino moiety often exhibits rotational disorder. Mitigate this by collecting data at low temperatures (100 K) to reduce thermal motion .
- Z′ > 1 structures : Use SHELXL refinement with restraints for equivalent bond lengths/angles in asymmetric units with multiple independent molecules .
- Weak hydrogen bonds : Enhance data resolution (< 0.8 Å) to detect C–H···O/F interactions critical for supramolecular assembly .
Basic: What spectroscopic techniques are essential for characterizing metal complexes of this ligand?
- UV-Vis : d-d transitions (e.g., Cu(II) at 600–700 nm) confirm octahedral/tetrahedral geometries .
- ESI-MS : Confirm stoichiometry (e.g., [M + H]⁺ peaks for 1:1 or 1:2 metal-ligand ratios) .
- Magnetic susceptibility : Determine metal oxidation states (e.g., Mn(II) vs. Mn(III)) .
Advanced: How can reaction conditions be optimized to suppress byproducts in hydrazide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
